3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic system combining chromene and oxazine moieties. The structural uniqueness arises from the 4-fluorobenzyl group at position 3, a methyl group at position 10, and a phenyl substituent at position 4.
Properties
Molecular Formula |
C25H20FNO3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C25H20FNO3/c1-16-24-19(14-27(15-29-24)13-17-7-9-20(26)10-8-17)11-22-21(12-23(28)30-25(16)22)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3 |
InChI Key |
CRZNNUUBEPSYDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed carbonylation-cyclization reactions. In this process, ortho-iodophenols are subjected to palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous intramolecular cyclization . Another method involves an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . These methods offer good yields, broad substrate scope, and mild reaction conditions, making them suitable for industrial production.
Chemical Reactions Analysis
3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the chromeno-oxazin core but differ in substituents, leading to distinct properties:
3-(4-Fluorophenyl)-9-(4-Hydroxybutyl)-2-(Trifluoromethyl)-9,10-Dihydro-4H,8H-Chromeno[8,7-e][1,3]Oxazin-4-One (Compound 4i, n=3)
- Substituents : 4-fluorophenyl (position 3), trifluoromethyl (position 2), and 4-hydroxybutyl (position 9).
- Physical Properties : Melting point = 137–139°C; hydroxyl group enhances solubility but reduces lipophilicity.
3-[2-(3-Fluorophenyl)Ethyl]-10-Methyl-6-Phenyl-2H,3H,4H,8H-Chromeno[6,7-e][1,3]Oxazin-8-One
- Substituents : 3-fluorophenyl ethyl (position 3), methyl (position 10), and phenyl (position 6).
- Physical Properties: Calculated LogD (pH 5.5) = 4.0; H-bond acceptors = 3, donors = 0.
- Structural Impact : The 3-fluorophenyl ethyl group introduces steric bulk and positional isomerism compared to the target compound’s 4-fluorobenzyl. This may affect binding pocket compatibility in biological targets. The ethyl linker could also increase conformational flexibility .
6-Chloro-9-(4-Fluorophenyl)-3,4-Dimethyl-9,10-Dihydro-2H,8H-Chromeno[8,7-e][1,3]Oxazin-2-One
- Substituents : Chloro (position 6), 4-fluorophenyl (position 9), and dimethyl (positions 3,4).
- The dimethyl groups may restrict ring flexibility, altering pharmacokinetic profiles .
Comparative Analysis Table
Key Research Findings and Implications
Fluorine Positioning : The target compound’s 4-fluorobenzyl group offers optimal electronic effects for target binding compared to 3-fluorophenyl analogs, as para-substitution maximizes dipole interactions .
Substituent Effects :
- Hydroxybutyl (Compound 4i): Improves solubility but may reduce blood-brain barrier penetration.
- Chloro (6-Chloro derivative): Enhances lipophilicity but increases metabolic oxidation risks.
- Methyl/Phenyl (Target compound): Balances stability and lipophilicity for drug-like properties.
Synthetic Accessibility: The target compound’s synthesis likely parallels fluorinated isoflavone derivatives via Mannich condensations, as described for related chromeno-oxazines .
Biological Activity
3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a complex chromeno-oxazine structure that may contribute to its biological properties. The presence of a fluorobenzyl group is notable for enhancing lipophilicity and potentially improving receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural characteristics allow it to fit into active sites of enzymes or bind to receptors, modulating their activity. For instance, it may influence kinase pathways involved in cancer progression.
Biological Activity
Recent studies have highlighted the following biological activities:
- Anticancer Activity : Preliminary data suggest that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation in glioblastoma cells with an EC50 value comparable to established anticancer agents.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. It was tested against a panel of kinases and demonstrated significant inhibitory effects on key oncogenic pathways, particularly those involving AKT signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in glioblastoma cells | |
| Kinase Inhibition | Inhibition of AKT2/PKBβ | |
| Cell Proliferation | Reduced growth in cancer cell lines |
Case Studies
- Glioblastoma Inhibition : A study evaluated the compound's efficacy against patient-derived glioblastoma stem cells. The results indicated a significant reduction in neurosphere formation, suggesting potent anti-glioma activity without substantial toxicity towards non-cancerous cells.
- Kinase Profiling : In a kinase profiling study, the compound was screened against 139 purified kinases. It exhibited low micromolar activity against AKT2/PKBβ, which is crucial for tumor growth and survival in gliomas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
